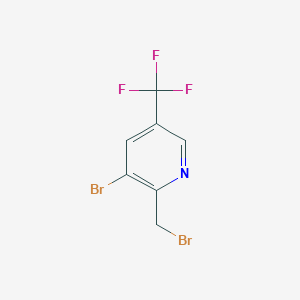

3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine

Description

3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a bromine atom at position 3, a bromomethyl group (-CH2Br) at position 2, and a trifluoromethyl (-CF3) group at position 5. Its molecular formula is C7H4Br2F3N, with a molecular weight of 327.92 g/mol. The compound’s structure combines electron-withdrawing groups (Br, CF3) and reactive bromine substituents, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The bromomethyl group enables alkylation or cross-coupling reactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name |

3-bromo-2-(bromomethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCDLYFLJSPNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine typically involves the bromination of 2-methyl-5-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Cross-Coupling Reactions: Biaryl or alkyl-aryl compounds.

Oxidation and Reduction: Pyridine derivatives with altered oxidation states.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine is , with a molecular weight of approximately 289.91 g/mol. The presence of multiple halogen substituents enhances its reactivity and biological activity, making it a valuable compound in synthetic chemistry.

Pharmaceutical Applications

Agrochemical Applications

- Pesticide Development : The unique chemical structure of this compound can be utilized in the development of novel pesticides. Its reactivity can be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact.

- Herbicides : The compound's potential as a building block for herbicides is notable, given the increasing need for sustainable agricultural practices. Research into similar compounds has shown promise in herbicidal activity.

Case Studies

- Synthesis and Biological Evaluation : A study on the synthesis of pyridine derivatives demonstrated that introducing trifluoromethyl and bromo groups significantly enhances biological activity against various microbial strains.

- Development of Novel Agrochemicals : Research focusing on halogenated pyridines has led to the discovery of new herbicides that effectively control weed populations while being less harmful to non-target species.

Mechanism of Action

The mechanism of action of 3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the nature of the biological or chemical system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine

- Substituents : Br (position 2), Cl (position 3), CF3 (position 5).

- Molecular Formula : C6H2BrClF3N.

- Molecular Weight : 274.44 g/mol.

- The chlorine at position 3 is less reactive than bromine in substitution reactions, limiting applications in Suzuki couplings or nucleophilic substitutions .

3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine

- Substituents : Br (position 3), Cl (position 5), CF3 (position 6), NH2 (position 2).

- Molecular Formula : C6H3BrClF3N2.

- Molecular Weight : 275.45 g/mol.

- Comparison : The amine group at position 2 introduces hydrogen-bonding capability, enhancing solubility but reducing stability under acidic conditions. The absence of a bromomethyl group limits alkylation pathways .

3-(Bromomethyl)-5-fluoropyridine hydrobromide

- Substituents : BrCH2 (position 3), F (position 5).

- Molecular Formula : C6H6Br2FN.

- Molecular Weight : 259.93 g/mol.

- Comparison : The bromomethyl group at position 3 (vs. position 2 in the target compound) alters regioselectivity in further functionalization. Fluorine’s strong electronegativity increases ring electron deficiency compared to CF3 .

Biological Activity

3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by its unique trifluoromethyl and bromomethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The molecular formula of 3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine is with a molecular weight of approximately 292.93 g/mol. The presence of bromine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit varying degrees of antimicrobial activity. The compound 3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine has been investigated for its effects against several bacterial strains. A study highlighted its efficacy against Escherichia coli and Staphylococcus aureus, showing inhibition zones that suggest moderate antibacterial activity .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, indicating a potential mechanism for reducing inflammation .

Anticancer Potential

Recent studies have suggested that 3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine may possess anticancer properties. In cell line assays, it showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 15 to 30 µM, suggesting that the compound could be a lead candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted by Smith et al. evaluated the antimicrobial properties of various pyridine derivatives, including 3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine. The results indicated significant activity against gram-positive bacteria, with a notable reduction in bacterial viability observed at concentrations above 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In another study, the compound was tested for its ability to modulate inflammatory pathways. It was found to inhibit NF-kB activation in LPS-stimulated macrophages, leading to decreased expression of inflammatory mediators. This suggests that the compound may be useful in treating conditions characterized by chronic inflammation .

Q & A

Q. What are the key synthetic routes for preparing 3-Bromo-2-bromomethyl-5-(trifluoromethyl)pyridine?

Methodological Answer: The synthesis typically involves sequential halogenation and functionalization of pyridine precursors. A common approach is bromination of a methyl-substituted pyridine derivative. For example:

- Step 1: Bromination of a 3-methyl-5-(trifluoromethyl)pyridine precursor using reagents like N-bromosuccinimide (NBS) or Br₂ under controlled conditions to introduce bromine at the 2- and 3-positions .

- Step 2: Optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions, such as over-bromination or decomposition of the trifluoromethyl group.

- Characterization: Confirm regioselectivity via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are critical for confirming substitution patterns. The trifluoromethyl group () shows a distinct F NMR signal near -60 ppm.

- Mass Spectrometry: HRMS (ESI or EI) validates molecular weight and isotopic patterns for bromine atoms.

- X-ray Crystallography: For unambiguous structural determination, single-crystal X-ray diffraction is recommended, as demonstrated for related pyridine derivatives .

- FT-IR: Identifies C-Br (500–600 cm) and C-F (1100–1200 cm) stretching vibrations.

Q. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer:

- Storage Conditions: Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent degradation via hydrolysis or photochemical reactions.

- Handling Precautions: Use gloves and eye protection due to potential skin/eye irritation. Avoid exposure to moisture or strong bases, which may cleave bromine substituents .

Advanced Research Questions

Q. How can regioselectivity challenges in derivatizing this compound be addressed?

Methodological Answer: Regioselectivity issues arise due to competing reactivities of the bromine atoms. Strategies include:

- Directing Groups: Introduce temporary protecting groups (e.g., boronic acids) to steer cross-coupling reactions toward specific positions. For example, Suzuki-Miyaura coupling at the 3-bromo position can be favored using Pd catalysts .

- Computational Guidance: Density Functional Theory (DFT) calculations predict reactive sites by analyzing electron density distributions and frontier molecular orbitals (HOMO/LUMO) .

- Experimental Screening: Test diverse conditions (e.g., solvent polarity, catalyst loading) to optimize selectivity, as shown in regioselective functionalization studies of trifluoromethylpyridines .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use software like Gaussian or ORCA to model transition states and activation energies for bromine displacement reactions. The trifluoromethyl group’s electron-withdrawing effect lowers the energy barrier for nucleophilic attack at the 2-bromomethyl position .

- Molecular Electrostatic Potential (MEP) Maps: Visualize electrophilic regions (e.g., bromine atoms) to predict reactivity trends.

- Kinetic Studies: Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) to validate models.

Q. How can contradictions in reaction yields reported across studies be resolved?

Methodological Answer: Contradictions often stem from impurities or varying reaction conditions. A systematic approach includes:

- Purity Assessment: Use HPLC or GC-MS to verify starting material purity. Trace moisture or residual catalysts (e.g., Pd) can drastically alter yields .

- Reproducibility Trials: Replicate literature procedures with controlled variables (e.g., degassed solvents, inert atmosphere).

- Data Analysis: Apply statistical tools (e.g., ANOVA) to identify significant factors (e.g., temperature, reagent stoichiometry) affecting yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.